molecular formula C10H10N4O B1398931 1-(Azidoacetyl)indoline CAS No. 1093981-71-5

1-(Azidoacetyl)indoline

Cat. No. B1398931
CAS RN: 1093981-71-5
M. Wt: 202.21 g/mol
InChI Key: SGFNJXXGSVGOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azidoacetyl)indoline, also known as AAIL, is a nitrogenous heterocyclic compound that contains both an acetyl group and an azido group. It is a biochemical used for proteomics research . The molecular formula is C10H10N4O and the molecular weight is 202.21 .


Synthesis Analysis

The synthesis of indolines, including 1-(Azidoacetyl)indoline, has been a topic of interest in recent years . Traditional methods to prepare indolines include reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . Stereoselective syntheses are more suitable for specific indoline isomers .


Molecular Structure Analysis

The molecular structure of 1-(Azidoacetyl)indoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The InChI string is InChI=1S/C10H10N4O/c11-13-12-7-10(15)14-6-5-8-3-1-2-4-9(8)14/h1-4H,5-7H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(Azidoacetyl)indoline are not detailed in the search results, indoline compounds have been used in the development and synthesis of various drugs . The development of new methods for indole synthesis has been a focus in recent years .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Azidoacetyl)indoline include a molecular weight of 202.21 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The compound is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Scientific Research Applications

Anticancer Applications

“1-(Azidoacetyl)indoline” derivatives have shown promise in the development of anticancer drugs. The indoline structure is a key component in many natural products and synthetic compounds with medicinal value. Its incorporation into drug design has led to the development of compounds with significant anti-tumor properties . Researchers are exploring its use in targeted therapies that aim to minimize the adverse side effects of conventional chemotherapy .

Antibacterial Drugs

The rise of antibiotic resistance has prompted the search for new scaffolds in drug design. Indoline derivatives, including those related to “1-(Azidoacetyl)indoline”, are being developed as antibiotics. Their unique structure allows for interaction with protein amino acid residues, which can be leveraged to create potent antibacterial agents .

Cardiovascular Disease Treatment

Indoline compounds have been utilized in the treatment of cardiovascular diseases. They have been studied for their potential in treating conditions like hypertension and for cardiovascular protection. The development of novel indoline derivatives as cholesterol ester protein (CETP) inhibitors has shown effectiveness in reducing blood cholesterol, a major cause of cardiovascular diseases .

Anti-inflammatory Drugs

The anti-inflammatory properties of indoline derivatives make them suitable for the development of new anti-inflammatory drugs. These compounds can potentially treat a variety of inflammatory conditions without the side effects associated with long-term use of current anti-inflammatory medications .

Analgesic Drugs

Indoline structures have been used in the design of analgesic drugs. Their ability to interact with protein residues and improve physicochemical properties of compounds makes them valuable in creating effective pain-relieving medications .

Drug Design and Scaffold Development

The indoline moiety’s special structure and properties make it a valuable component in drug design. It serves as a backbone for various drugs, improving water solubility and decreasing lipid solubility of compounds, which is crucial for the bioavailability of drugs .

Neuroprotective Agents

Research has been conducted on indoline derivatives as multifunctional neuroprotective agents. These compounds have shown significant protective effects against cell death induced by oxidative stress and have been evaluated for the treatment of conditions such as ischemic stroke .

Pharmacological Activity Enhancement

Indoline derivatives are being explored to enhance the pharmacological activity of existing drugs. By modifying the indoline structure, researchers aim to increase the efficacy and reduce the side effects of various medications .

Future Directions

Indoline compounds, including 1-(Azidoacetyl)indoline, have been used in the development and synthesis of various drugs, including anticancer drugs, antibacterial drugs, and others . As research continues, indoline and its derivatives are expected to play a greater role in the medical field .

properties

IUPAC Name

2-azido-1-(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-13-12-7-10(15)14-6-5-8-3-1-2-4-9(8)14/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFNJXXGSVGOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidoacetyl)indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azidoacetyl)indoline
Reactant of Route 2
Reactant of Route 2
1-(Azidoacetyl)indoline
Reactant of Route 3
Reactant of Route 3
1-(Azidoacetyl)indoline
Reactant of Route 4
Reactant of Route 4
1-(Azidoacetyl)indoline
Reactant of Route 5
1-(Azidoacetyl)indoline
Reactant of Route 6
1-(Azidoacetyl)indoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.